

Application Notes and Protocols for Labeling Cellular Membranes with C6 NBD Galactosylceramide

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Compound of Interest

Compound Name: C6 NBD Galactosylceramide

Cat. No.: B1513436

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Introduction

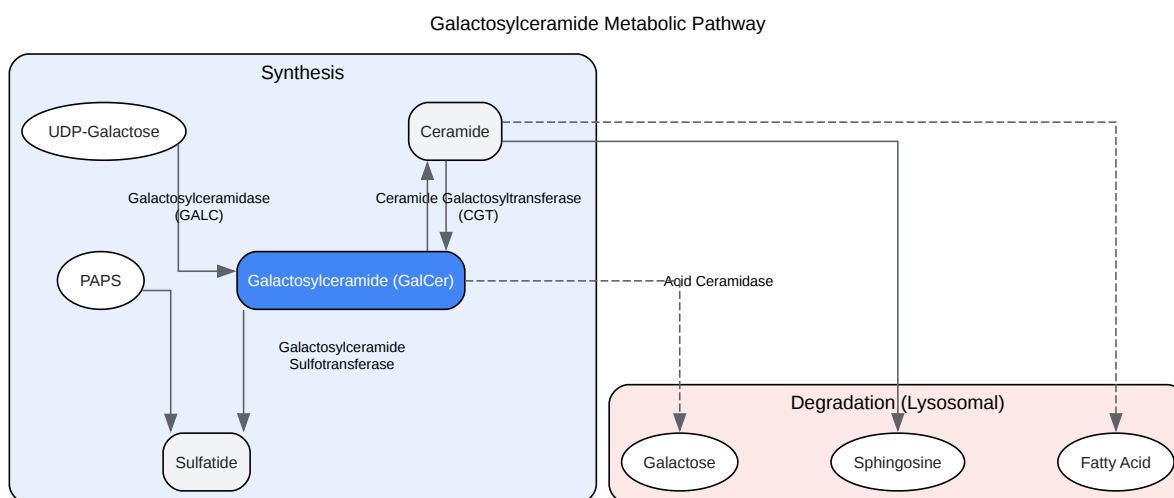
C6 NBD Galactosylceramide is a fluorescently labeled analog of galactosylceramide, a vital component of cellular membranes, particularly enriched in the myelin sheath of the nervous system.^[1] This fluorescent probe consists of a galactosylceramide molecule linked to a nitrobenzoxadiazole (NBD) fluorophore via a six-carbon (C6) acyl chain. The NBD moiety allows for the visualization of the probe's localization and trafficking within live or fixed cells using fluorescence microscopy. These probes are instrumental in studying the intracellular transport, metabolism, and localization of galactosylceramide.^[1] **C6 NBD Galactosylceramide** has been utilized to investigate various cellular processes, including sphingolipid metabolism and transport, and serves as a valuable tool in drug development and the study of diseases associated with lipid trafficking, such as Krabbe disease.^[1]

Physicochemical Properties and Spectral Data

Property	Value	Reference
Molecular Formula	C ₃₆ H ₅₉ N ₅ O ₁₁	[2]
Molecular Weight	737.88 g/mol	[2]
Excitation Maximum (Ex)	~466 nm	[3]
Emission Maximum (Em)	~536 nm	[3]
Solubility	Soluble in Chloroform, DMSO	[3]
Appearance	Dark solid	[3]
Storage	-20°C, protect from light	[2]

Galactosylceramide Metabolic Pathway

The following diagram illustrates the key steps in the synthesis and degradation of galactosylceramide.



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Caption: Metabolic pathway of galactosylceramide synthesis and degradation.

Experimental Protocols

Preparation of C6 NBD Galactosylceramide-BSA Complex

For efficient delivery into cells, **C6 NBD Galactosylceramide** is complexed with bovine serum albumin (BSA).

Materials:

- **C6 NBD Galactosylceramide**
- Ethanol, absolute
- Fatty acid-free Bovine Serum Albumin (BSA)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Nitrogen gas
- Vortex mixer

Procedure:

- Prepare a 1 mM stock solution of **C6 NBD Galactosylceramide** in a chloroform:ethanol (19:1 v/v) or pure ethanol.
- In a glass test tube, dispense the desired amount of the stock solution (e.g., 50 µL for a final 5 µM working solution in 10 mL).
- Dry the lipid solution under a gentle stream of nitrogen gas to form a thin film. Further dry under vacuum for at least 1 hour to remove residual solvent.
- Resuspend the lipid film in a small volume of absolute ethanol (e.g., 200 µL).

- In a separate tube, prepare a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL).
- While vigorously vortexing the BSA solution, slowly inject the ethanolic **C6 NBD Galactosylceramide** solution into the BSA solution.
- The resulting **C6 NBD Galactosylceramide**-BSA complex solution (e.g., 5 μ M) can be stored at -20°C.

Protocol for Live-Cell Labeling

This protocol is suitable for visualizing the trafficking and localization of **C6 NBD Galactosylceramide** in living cells.

Materials:

- Cells cultured on glass-bottom dishes or coverslips
- **C6 NBD Galactosylceramide**-BSA complex solution (e.g., 5 μ M)
- Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium
- Complete cell culture medium

Procedure:

- Grow cells to a desired confluency (typically 70-80%).
- Wash the cells twice with pre-warmed HBSS.
- Incubate the cells with the **C6 NBD Galactosylceramide**-BSA complex solution at 4°C for 30 minutes. This allows the probe to insert into the plasma membrane with minimal endocytosis.
- Remove the labeling solution and wash the cells three times with ice-cold HBSS.
- Add fresh, pre-warmed complete cell culture medium.
- Incubate the cells at 37°C for a desired period (e.g., 30-60 minutes) to allow for internalization and trafficking of the probe.

- Wash the cells with HBSS and proceed with fluorescence microscopy.

Protocol for Fixed-Cell Labeling

This protocol is for visualizing the distribution of **C6 NBD Galactosylceramide** in fixed cells.

Materials:

- Cells cultured on coverslips
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- **C6 NBD Galactosylceramide**-BSA complex solution (e.g., 5 μ M)
- HBSS
- Mounting medium

Procedure:

- Grow cells to the desired confluency on coverslips.
- Wash the cells twice with PBS.
- Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
- Wash the cells three times with PBS.
- Incubate the fixed cells with the **C6 NBD Galactosylceramide**-BSA complex solution at room temperature for 30-60 minutes.
- Wash the cells three times with PBS.
- Mount the coverslips onto microscope slides using a suitable mounting medium.
- Proceed with fluorescence microscopy.

Quantitative Data Summary

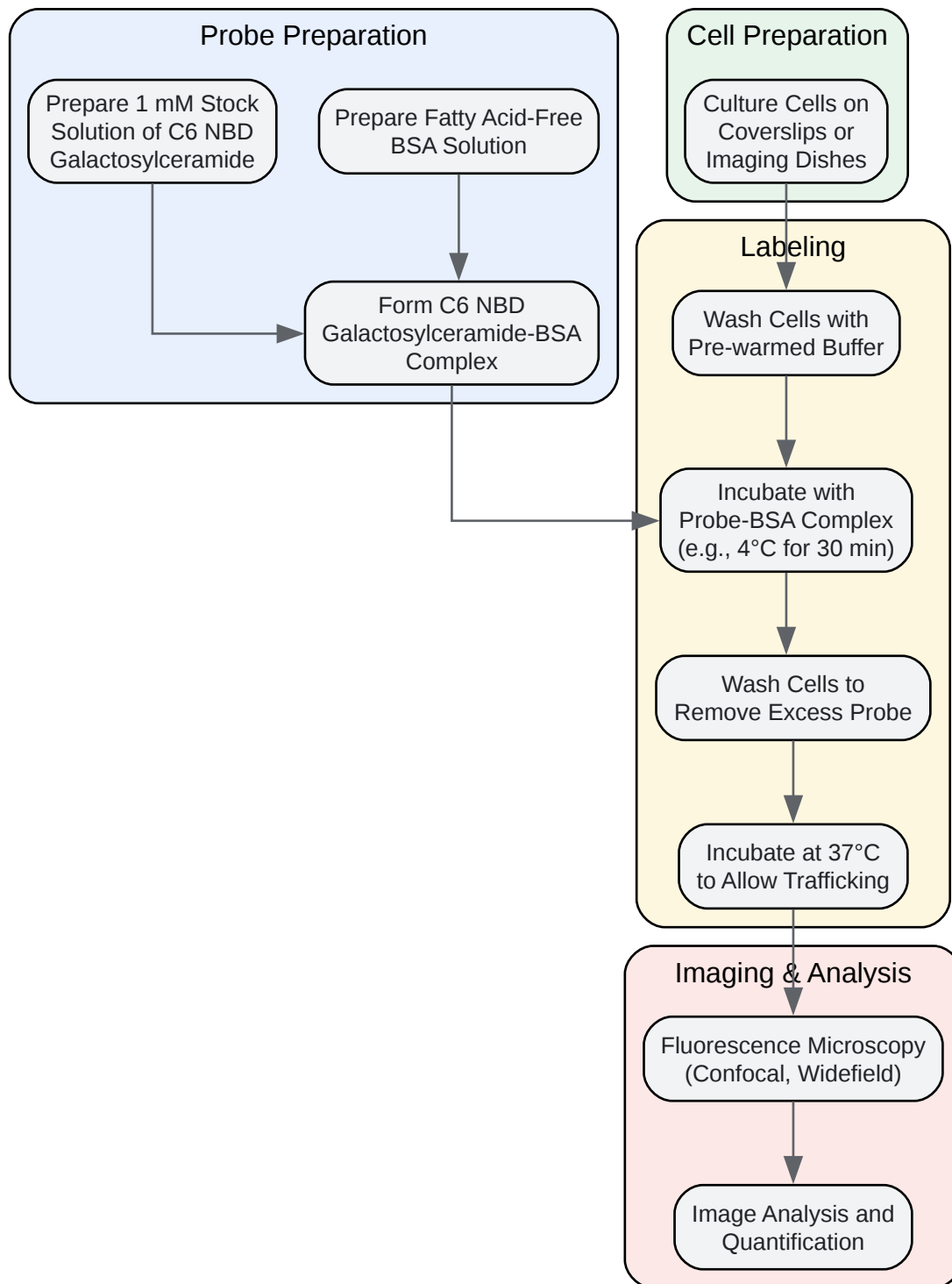
The optimal labeling conditions can vary depending on the cell type. The following table provides a summary of reported conditions for **C6 NBD Galactosylceramide** and the closely related C6 NBD Glucosylceramide. Researchers should optimize these parameters for their specific experimental system.

Cell Type	Probe	Concentration (μM)	Incubation Time & Temperature	Reference
HT29	C6 NBD Glucosylceramide	4	10°C insertion, then 37°C for endocytosis	[2] [4] [5]
Madin-Darby canine kidney (MDCK)	C6 NBD Galactosylceramide	Not specified	10°C insertion followed by 37°C incubation	
MCF7	C6 NBD Ceramide	1 - 5	1 hour at 37°C	[6]
Various	C6 NBD Ceramide	5	30 min at 4°C, then 30 min at 37°C	

Experimental Workflow

The following diagram outlines the general workflow for labeling cellular membranes with **C6 NBD Galactosylceramide**.

Experimental Workflow for C6 NBD Galactosylceramide Labeling

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